1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone
Overview
Description
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone, also known as 2,3,4-trimethoxy-6-hydroxyacetophenone, is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with an ethanone group.
Scientific Research Applications
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone typically involves the acetylation of 2,3,4-trimethoxyphenol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanoic acid.
Reduction: Formation of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects. The compound’s hydroxy and methoxy groups play a crucial role in its activity by facilitating interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxyacetophenone: Lacks the hydroxy group present in 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone.
3,4,5-Trimethoxyacetophenone: Has a different substitution pattern on the phenyl ring.
6-Hydroxy-2,3,4-trimethoxybenzaldehyde: Contains an aldehyde group instead of an ethanone group.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with an ethanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVUJNBLMMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-14-2 | |
Record name | 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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